1-benzyl-1H-imidazole-4,5-dicarbonitrile
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. First synthesized in 1858, this planar ring system is water-soluble and polar. tsijournals.comijsrtjournal.comresearchgate.net Its derivatives are of great interest due to their wide range of properties and applications. tsijournals.comdoaj.org
The significance of imidazole heterocycles is particularly pronounced in medicinal chemistry. ijsrtjournal.comresearchgate.net The imidazole ring is a component of essential natural products like the amino acid histidine, histamine, and nucleic acids. tsijournals.comdoaj.org Its ability to interact with various biological targets makes it a "privileged scaffold" in drug development. nih.gov Imidazole derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The structural versatility of the imidazole ring allows for chemical modifications that can fine-tune its pharmacokinetic characteristics, such as solubility and bioavailability. ijsrtjournal.comdoaj.org
Structural and Electronic Features of Dicyanoimidazole Systems
The attachment of two cyano (nitrile) groups to the 4 and 5 positions of the imidazole ring creates the 1H-imidazole-4,5-dicarbonitrile system. ontosight.ai This substitution significantly influences the molecule's structural and electronic characteristics.
The cyano groups are powerful electron-withdrawing groups. researchgate.net Their presence on the imidazole ring alters the electron density distribution of the aromatic system. This electronic modification is crucial as it can affect the molecule's reactivity, intermolecular interactions, and photophysical properties. researchgate.net The nitrile groups are also highly reactive and can serve as synthetic handles for further chemical transformations, allowing the dicyanoimidazole system to act as a versatile building block for more complex molecules. ontosight.ai The structural arrangement of the planar imidazole ring and the linear cyano groups leads to specific molecular geometries that can be studied using techniques like X-ray crystallography. acs.orgfigshare.com
1-Benzyl-1H-imidazole-4,5-dicarbonitrile: An Important Scaffold for Advanced Chemical Research
This compound is a specific derivative of the dicyanoimidazole system where a benzyl (B1604629) group is attached to one of the nitrogen atoms of the imidazole ring. This compound serves as a valuable scaffold for developing more complex chemical structures. The term "scaffold" refers to a core molecular framework upon which various functional groups can be built to create a library of related compounds. nih.govnih.gov
The combination of the imidazole-4,5-dicarbonitrile core with the benzyl group yields a molecule with distinct properties. The benzyl group adds a degree of steric bulk and hydrophobicity, which can influence how the molecule interacts with other chemical species or biological targets. The imidazole-4,5-dicarbonitrile portion provides the key electronic features and reactive sites for further synthesis. ontosight.ai This makes this compound a useful intermediate in the synthesis of various specialty chemicals. ontosight.aigoogle.com Researchers utilize such scaffolds to systematically modify different parts of the molecule and study the resulting structure-activity relationships. nih.gov The imidazole-4,5-dicarboxyamide scaffold, a close relative, has been explored for applications in medical imaging, demonstrating the potential of this core structure in developing functional molecules. nih.govjohnshopkins.edu
Below is a table summarizing the key chemical properties of the core structures discussed.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Imidazole | C₃H₄N₂ | 68.08 |
| 1H-Imidazole-4,5-dicarbonitrile | C₅H₂N₄ | 118.10 nih.gov |
| This compound | C₁₂H₈N₄ | 208.22 |
Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-6-11-12(7-14)16(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGFMRUOIMQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 1h Imidazole 4,5 Dicarbonitrile and Analogues
Strategies for Imidazole-4,5-dicarbonitrile Core Construction
Oxidative Cyclocondensation of Diaminomaleonitrile with Aldehydes
A prominent and effective method for synthesizing the 2-aryl-4,5-dicarbonitrile imidazole (B134444) core involves the one-pot oxidative cyclocondensation of an aromatic aldehyde with 2,3-diaminomaleonitrile (DAMN). ijcce.ac.irijcce.ac.ir This approach is valued for its efficiency, mild reaction conditions, and often high yields.
A particularly successful protocol employs a cerium(IV) ammonium nitrate/nitric acid (CAN/NA) mixture as a novel and potent oxidation catalyst system. ijcce.ac.irijcce.ac.ir This reaction proceeds by condensing an aromatic aldehyde with DAMN. The CAN/NA catalyst facilitates the oxidative closure of the imidazole ring. ijcce.ac.ir Researchers have optimized conditions for this reaction, identifying acetonitrile (MeCN) as an effective solvent and a reaction temperature of 70 °C to be optimal. ijcce.ac.ir This method avoids the need to pre-functionalize the aldehyde starting materials into Schiff bases, streamlining the synthetic process. ijcce.ac.ir
The plausible mechanism involves the generation of Ce(OH)3+ as the reactive Ce(IV) species, which is crucial for the oxidative ring-closing step. The nitric acid helps to regenerate the Ce(IV) catalyst, allowing it to be used in catalytic amounts. ijcce.ac.ir This catalytic, one-step process represents a significant improvement over older methods that required stoichiometric amounts of toxic reagents, involved tedious workups, or proceeded with low yields. ijcce.ac.ir
Table 1: Synthesis of 2-Aryl-4,5-dicarbonitrile Imidazoles via Oxidative Cyclocondensation
| Aldehyde Reactant | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | CAN/NA | MeCN | 70 | 25 | 96 | ijcce.ac.ir |
| Benzaldehyde | CAN/NA | MeCN | 70 | 30 | 92 | ijcce.ac.ir |
| 4-Methylbenzaldehyde | CAN/NA | MeCN | 70 | 20 | 94 | ijcce.ac.ir |
| 4-Methoxybenzaldehyde | CAN/NA | MeCN | 70 | 25 | 95 | ijcce.ac.ir |
Microwave-assisted synthesis has also been explored as a modern technique to accelerate this reaction, using nitric acid as a metal-free catalyst and a strong oxidizing agent, which offers advantages such as shorter reaction times and cleaner reaction profiles. researchgate.nettandfonline.com
Multicomponent Reactions for Dicyanoimidazole Formation
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org The one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from aldehydes and diaminomaleonitrile can be classified as a two-component reaction, which embodies the principles of MCRs, such as high atom economy and procedural simplicity. ijcce.ac.irijcce.ac.irbeilstein-journals.org
The convergence and efficiency of these reactions avoid the need for isolation of intermediates, which reduces solvent waste and saves time. The use of ionic liquids as environmentally benign reaction media and catalysts has also been explored in the context of MCRs for heterocyclic synthesis, highlighting a synergistic approach to sustainable chemistry. researchgate.net While a specific three-or-more component reaction for the direct synthesis of 1-benzyl-1H-imidazole-4,5-dicarbonitrile is not prominently detailed, the principles of MCRs are clearly influential in the development of streamlined, one-pot procedures for its core structure.
Denitrogenative Transformations Leading to Imidazole Derivatives
An alternative and innovative route to the imidazole core involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This strategy relies on the ring transformation of a triazole into an imidazole through the extrusion of a dinitrogen molecule.
This acid-mediated process typically involves the intramolecular cyclization of a suitably substituted 5-amino-1,2,3-triazole. mdpi.com The reaction proceeds through the opening of the triazole ring and the formation of a carbene intermediate, which then rearranges to form the imidazole ring. mdpi.com Transition metals, such as rhodium, can also catalyze this denitrogenative transannulation, converting N-sulfonyl-1,2,3-triazoles into imidazole derivatives upon reaction with nitriles. nih.gov The mechanism is proposed to involve the formation of a rhodium carbenoid, which reacts with the nitrile to form an ylide that subsequently cyclizes to the imidazole product. nih.gov This method provides a distinct pathway to functionalized imidazoles from readily available triazole precursors. nih.gov
N-Alkylation and N-Arylation Approaches for 1-Substitution
Once the imidazole-4,5-dicarbonitrile core is synthesized, the final step is the introduction of the benzyl (B1604629) group at the N-1 position of the imidazole ring.
Introduction of the Benzyl Moiety to the Imidazole Nitrogen
The introduction of the benzyl group onto the nitrogen of the imidazole-4,5-dicarbonitrile ring is typically achieved through a standard N-alkylation reaction. This reaction involves treating the N-H of the imidazole core with a suitable benzylating agent.
A common method involves the use of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base, which can range from alkali metal carbonates (like K₂CO₃) to stronger bases like sodium hydride (NaH), serves to deprotonate the imidazole nitrogen, forming an imidazolate anion. nih.gov This nucleophilic anion then attacks the electrophilic benzylic carbon of the benzyl halide in a nucleophilic substitution reaction (S_N2), displacing the halide and forming the N-C bond. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetone.
General N-Substitution Methodologies for Imidazoles
A wide array of methodologies exists for the N-substitution of imidazoles, reflecting the importance of N-functionalized imidazole derivatives in various fields.
N-alkylation is the most common method, with alkyl halides being the traditional reagents. nih.gov The reaction conditions can be modified to improve yields and selectivity. For instance, solid base catalysts, including alkaline-exchanged carbons and zeolites, have been employed to facilitate the N-alkylation of imidazole in a heterogeneous system, which simplifies product purification. researchgate.netresearchgate.net
Alternative alkylating agents have also been developed. Morita–Baylis–Hillman (MBH) alcohols and acetates can be used for N-allylation or alkylation of imidazoles, often without the need for a catalyst. beilstein-journals.org Furthermore, N-arylation can be accomplished using methods such as the Ullmann condensation or, more recently, copper-catalyzed cross-coupling reactions, which allow for the introduction of various aryl and heteroaryl groups. nih.gov These diverse methods provide a comprehensive toolkit for chemists to synthesize a vast library of N-substituted imidazole analogues for further study.
Table 2: General Methodologies for N-Substitution of Imidazoles
| Reaction Type | Reagent(s) | Catalyst/Base | General Conditions | Reference(s) |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides | K₂CO₃, NaH, etc. | Polar aprotic solvent | nih.govnih.gov |
| N-Alkylation | Alkyl Halides | Alkaline Carbons | Dry media, 60 °C | researchgate.net |
| N-Allylation | MBH Acetates | None | Toluene (B28343), reflux | beilstein-journals.org |
Green Chemistry Principles in Dicyanoimidazole Synthesis
The application of green chemistry to the synthesis of dicyanoimidazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements in this area include the use of microwave irradiation and the development of solvent-free and heterogeneously catalyzed reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including dicyanoimidazoles. tandfonline.com This technique often leads to a significant reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comthepharmajournal.com
One notable microwave-assisted, one-step synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) using nitric acid (HNO₃) as a metal-free catalyst and potent oxidizing agent. tandfonline.comtandfonline.com This method offers considerable advantages, including short reaction times, readily available starting materials, and high product yields with straightforward purification. tandfonline.com The reaction proceeds smoothly for a variety of aromatic aldehydes bearing substituents with different electronic properties, yielding dicyanoimidazoles in moderate to excellent yields. tandfonline.com
To optimize this procedure, a model reaction between p-chlorobenzaldehyde and 2,3-diaminomaleonitrile was investigated under various conditions. The use of cerium(IV) ammonium nitrate (CAN) as a catalyst in acetonitrile under microwave heating (600 W) at 70°C was also explored. tandfonline.com
| Aromatic Aldehyde | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | HNO₃ | - | 600 | 5 | 92 |
| 4-Chlorobenzaldehyde | HNO₃ | - | 600 | 3 | 98 |
| 4-Methylbenzaldehyde | HNO₃ | - | 600 | 7 | 90 |
| 4-Nitrobenzaldehyde | HNO₃ | - | 600 | 3 | 95 |
| 4-Methoxybenzaldehyde | HNO₃ | - | 600 | 10 | 85 |
Solvent-free reactions represent a significant advancement in green chemistry, reducing the environmental impact associated with solvent use and simplifying product isolation. mdpi.comumich.edu Several methods for the synthesis of imidazole derivatives have been developed under solvent-free conditions, often involving grinding of the reactants followed by heating. umich.edu For instance, the condensation of o-phenylenediamine with aldehydes can be achieved at 140°C without a solvent to produce benzimidazole derivatives. umich.edu
Heterogeneous catalysts are also integral to green synthetic protocols due to their ease of separation from the reaction mixture, potential for recyclability, and often-reduced toxicity. researchgate.net In the synthesis of polysubstituted imidazoles, green-synthesized Cr₂O₃ nanoparticles have been utilized as an efficient and reusable catalyst under microwave irradiation in water. nih.gov The optimization of this reaction involved varying the catalyst amount, microwave power, and solvent. nih.gov
Another example of heterogeneous catalysis involves the use of K₄[Fe(CN)₆] for the synthesis of imidazolines and benzimidazoles from 1,2-diamines and aldehydes under solvent-free conditions. acgpubs.org This method is noted for being green, mild, and inexpensive. acgpubs.org
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, Benzaldehyde | Solvent-free, 140°C | 1 h | 88 | umich.edu |
| o-Phenylenediamine, 4-Nitrobenzaldehyde | Solvent-free, 140°C | 0.5 h | 92 | umich.edu |
| Benzaldehyde, Benzil, Ammonium Acetate | Cr₂O₃ nanoparticles, Microwave (400W), H₂O | 4-9 min | 97 | nih.gov |
| Ethylenediamine, 4-Chlorobenzaldehyde | K₄[Fe(CN)₆], Solvent-free | 10 min | 92 | acgpubs.org |
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is a critical step in developing efficient and scalable synthetic protocols for this compound and its analogues. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles, a one-pot oxidative cyclocondensation of aromatic aldehydes and DAMN has been effectively promoted by a cerium(IV) ammonium nitrate/nitric acid (CAN/NA) system. ijcce.ac.ir This method is cost-effective and provides rapid transformation with good to excellent yields under mild conditions, avoiding the pre-functionalization of starting materials. ijcce.ac.ir The optimization of this reaction at 70°C in acetonitrile (MeCN) demonstrated the superior efficacy of the CAN/HNO₃ mixture over either component alone. ijcce.ac.ir
The development of microwave-assisted protocols has also involved careful optimization of parameters. For the synthesis of polysubstituted imidazoles using Cr₂O₃ nanoparticles, the effect of microwave power was examined, with 400 W being identified as optimal. nih.gov The choice of solvent was also found to be crucial, with polar protic solvents like water and ethanol providing significantly better yields than nonpolar or polar aprotic solvents. nih.gov
| Reaction | Parameter Varied | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde + DAMN | Catalyst | CAN (0.1 mmol), MeCN, 70°C, 120 min | 45 | ijcce.ac.ir |
| 4-Chlorobenzaldehyde + DAMN | Catalyst | HNO₃ (0.1 mmol), MeCN, 70°C, 120 min | 65 | ijcce.ac.ir |
| 4-Chlorobenzaldehyde + DAMN | Catalyst | CAN (0.1 mmol) / HNO₃ (0.1 mmol), MeCN, 70°C, 45 min | 98 | ijcce.ac.ir |
| Benzaldehyde + Benzil + NH₄OAc | Microwave Power | Cr₂O₃ (15 mmol), H₂O, 200 W, 12 min | 73 | nih.gov |
| Benzaldehyde + Benzil + NH₄OAc | Microwave Power | Cr₂O₃ (15 mmol), H₂O, 400 W, 4 min | 97 | nih.gov |
| Benzaldehyde + Benzil + NH₄OAc | Solvent | Cr₂O₃ (15 mmol), 400 W, DMF | Low | nih.gov |
| Benzaldehyde + Benzil + NH₄OAc | Solvent | Cr₂O₃ (15 mmol), 400 W, EtOH | 89 | nih.gov |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Mechanistic Insights into Dicyanoimidazole Ring Formation
The formation of the 1-substituted-1H-imidazole-4,5-dicarbonitrile core is a critical process in the synthesis of this compound class. While various methods exist for imidazole (B134444) synthesis, a particularly relevant pathway for N-alkylated imidazoles involves the coupling of benzylamines with nitriles. A transition-metal-free approach using a strong base provides a direct route to 2,4,5-trisubstituted imidazoles. elsevierpure.comrsc.org This reaction proceeds via a deaminative coupling mechanism with the liberation of ammonia. rsc.org
The proposed mechanism for this type of transformation begins with the direct addition of benzylamine (B48309) to a nitrile, which forms an N-benzylbenzimidamide intermediate. elsevierpure.com Subsequent steps involve base-promoted C-C and C-N bond formations to construct the imidazole ring. While this specific reaction yields a trisubstituted imidazole, the fundamental steps of nucleophilic attack by the amine and subsequent cyclization provide a mechanistic framework for understanding the formation of related dicyanoimidazoles from appropriate precursors like diaminomaleonitrile.
Key steps in a plausible related synthesis are:
Condensation: Reaction of an α-dicarbonyl equivalent with benzylamine and a cyanide source.
Cyclization: Intramolecular ring closure to form the imidazole heterocycle.
Aromatization: Dehydration or oxidation to yield the stable aromatic ring.
The choice of base and solvent is critical for optimizing these reactions, with potassium tert-butoxide (KOtBu) in solvents like toluene (B28343) or THF proving effective. elsevierpure.com
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | THF | 110 | 8 | 85 |
| KOtBu | Toluene | 110 | 12 | 90 |
| KOtBu | Toluene | 130 | 5 | 96 |
| KHMDS | Toluene | 130 | 5 | 86 |
**3.2. Reactivity of the Nitrile Functionalities in 1-Benzyl-1H-imidazole-4,5-dicarbonitrile
The two nitrile groups at the C4 and C5 positions are the primary sites of reactivity for many transformations of this compound. These strongly electron-withdrawing groups are susceptible to a variety of nucleophilic and cycloaddition reactions.
The carbon atoms of the nitrile groups are electrophilic and can be attacked by nucleophiles. Water, acting as a nucleophile, can hydrate (B1144303) the nitriles to form amides and subsequently carboxylic acids, a common transformation for nitrile-containing compounds. This hydrolysis can be catalyzed by either acid or base.
Other nucleophiles, such as organometallic reagents or amines, can also add to the nitrile functionalities. The reaction of imidazoles containing dicarboxylic acid scaffolds (derived from dinitriles) with amines to form dicarboxamides is a well-established method for creating libraries of potential kinase inhibitors. nih.gov This highlights the utility of the nitrile groups as precursors to other important functional groups.
The nitrile functionalities readily participate in [3+2] dipolar cycloaddition reactions. researchgate.net A prominent example is the reaction with azides to form tetrazole rings. This azide-nitrile cycloaddition is a powerful tool for chemical ligation and the synthesis of complex heterocyclic systems. nih.govscispace.com The reaction can be promoted thermally or through catalysis. nih.gov
Various catalysts have been developed to facilitate this transformation under milder conditions and with greater efficiency. These include zinc salts, dialkyltin oxides, and even metal-free organocatalysts. organic-chemistry.org A notable organocatalyst, generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, has been shown to effectively accelerate the azide-nitrile coupling by activating the nitrile substrate, allowing the reaction to proceed under neutral conditions with microwave heating. organic-chemistry.org The conversion of the nitrile groups on this compound to tetrazole rings dramatically alters the compound's properties and provides a route to novel, highly functionalized imidazole derivatives.
Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Ring of Dicarbonitriles
The inherent reactivity of the imidazole ring is significantly modified by the presence of the two nitrile groups. A standard imidazole ring is electron-rich and typically undergoes electrophilic substitution at the C4 or C5 positions. nih.govglobalresearchonline.netuobabylon.edu.iq However, in this compound, these positions are occupied and strongly deactivated by the electron-withdrawing cyano groups.
This electronic shift makes the C2 position the most likely site for substitution. The C2 position is generally the most susceptible to nucleophilic attack in imidazoles, and this tendency is further enhanced by the dicarbonitrile substitution. nih.govglobalresearchonline.net Therefore, nucleophilic aromatic substitution, although generally difficult on imidazole rings, would be expected to occur preferentially at C2 if a suitable leaving group were present. Conversely, electrophilic attack on the ring is highly disfavored due to the powerful deactivating effect of the nitrile groups.
Transition Metal-Catalyzed Transformations of this compound
Transition metals, particularly palladium and copper, are versatile catalysts for a wide range of transformations involving heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org While specific studies on this compound are specialized, the reactivity can be inferred from related systems.
Palladium-catalyzed reactions, such as the Heck or Suzuki couplings, could potentially occur at the C2 position if it were functionalized with a halide. organic-chemistry.org Furthermore, palladium complexes are known to catalyze nucleophilic substitutions of benzylic groups, suggesting that the N-benzyl bond could potentially be cleaved or modified under certain catalytic conditions. organic-chemistry.org
Copper-catalyzed reactions are also highly relevant. Copper catalysts are effective in promoting the synthesis of imidazole-containing structures and facilitating C-N and C-C bond formations. beilstein-journals.orgresearchgate.netthesciencein.org For instance, copper-catalyzed intramolecular C-H amidation reactions are used to construct fused imidazole systems. beilstein-journals.org Such catalytic systems could potentially be employed to induce further cyclization or functionalization of this compound, for example, by activating a C-H bond on the benzyl (B1604629) group to react with one of the pendant nitrile functionalities.
| Metal Catalyst | Reaction Type | Substrate Class | Potential Application to Target Compound |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)2) | C-H Arylation | Pyridine carboxyamides | Intramolecular cyclization involving the benzyl group. d-nb.info |
| Copper (e.g., CuI, Cu(OAc)2) | Oxidative Amination / Cyclization | Benzylamines, N-heteroaryls | Further functionalization or annulation of the imidazole ring. beilstein-journals.org |
| Palladium (e.g., [Pd(η3-C3H5)(cod)]BF4) | Benzylic Substitution | Benzylic esters | Cleavage or substitution of the N-benzyl group. organic-chemistry.org |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine parameters such as bond lengths, bond angles, and electronic energy.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com The B3LYP functional combined with basis sets like 6-31G** or 6-311G(d,p) is commonly used for geometry optimization and electronic property calculations of imidazole (B134444) derivatives. biointerfaceresearch.commjcce.org.mk
DFT calculations for the 1-benzyl-1H-imidazole-4,5-dicarbonitrile system would begin with geometry optimization to find the lowest energy structure. This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For substituted imidazole rings, calculated C-N bond lengths typically range from 1.325 Å to 1.377 Å. nih.gov The optimized geometry provides a foundation for all other computational analyses. These theoretical parameters can be validated by comparison with experimental data from X-ray crystallography, where available. mjcce.org.mkresearchgate.net For instance, studies on related structures show a high correlation between bond lengths and angles obtained from DFT methods and those determined experimentally. nih.gov
Table 1: Representative Calculated Geometrical Parameters for Imidazole Derivatives using DFT Note: This table presents typical values for related imidazole systems to illustrate expected data for this compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | C=N (imidazole) | 1.33 - 1.38 nih.gov |
| C-N (imidazole) | 1.37 - 1.39 nih.gov | |
| C-C (imidazole) | 1.37 - 1.41 | |
| C≡N (nitrile) | ~1.15 | |
| N-C (benzyl) | ~1.47 | |
| Bond Angle (°) | C-N-C (imidazole) | 105 - 110 |
| N-C-C (imidazole) | 108 - 112 | |
| C-C-C≡N (nitrile) | ~178 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov In imidazole derivatives, the HOMO is often distributed over the imidazole ring, while the LUMO's location can vary depending on the substituents. orientjchem.org For this compound, the electron-withdrawing dicarbonitrile groups are expected to lower the LUMO energy, enhancing its electrophilic character.
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. biointerfaceresearch.com
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Model Imidazole System Note: Values are illustrative and based on data from related imidazole derivatives. biointerfaceresearch.com
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -5.5 to -6.5 |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 - 4.5 orientjchem.org |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 - 2.25 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 |
| Electrophilicity Index | ω | μ² / 2η | 2.5 - 3.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. chemrxiv.org
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack.
Green regions represent neutral or zero potential.
For this compound, the MEP map is expected to show significant negative potential (red) around the nitrogen atoms of the two cyano groups and the N3 atom of the imidazole ring, making them strong nucleophilic centers. mjcce.org.mknih.gov The hydrogen atoms of the benzyl (B1604629) group and the imidazole C2-H would likely show positive potential (blue), indicating them as electrophilic sites. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule dictates its physical and biological properties. This compound possesses rotational freedom around the single bond connecting the benzyl group to the imidazole ring. Conformational analysis is used to identify the most stable arrangement (conformer) of the molecule.
Computational methods can be used to construct a potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy of each resulting geometry. The dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring of the benzyl group is a critical parameter. Steric repulsion between substituents on the rings can lead to non-planar conformations being the most stable. nih.gov The global minimum on the PES corresponds to the most stable conformer, which is the most likely structure to be observed experimentally.
Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation and analysis. asianresassoc.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. The resulting frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific functional groups.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (TMS). bhu.ac.in This allows for the prediction of ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net These calculations provide insight into the nature of the electronic transitions, which often correspond to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net The predicted absorption maxima (λmax) can be compared directly with experimental UV-Vis spectra.
Table 3: Example of Computationally Predicted Spectroscopic Data Note: This table provides a hypothetical but realistic representation of predicted spectroscopic data for the target compound based on literature for similar structures.
| Spectrum | Parameter | Predicted Value | Assignment |
| IR | Wavenumber (cm⁻¹) | ~2230 | C≡N stretch |
| ~1500-1600 | C=C/C=N ring stretch | ||
| ~3050 | Aromatic C-H stretch | ||
| ¹³C NMR | Chemical Shift (ppm) | ~115 | -C≡N |
| ~125-140 | Imidazole & Phenyl Carbons | ||
| ~50 | Benzyl -CH₂- | ||
| UV-Vis | λmax (nm) | ~260-280 | π → π* transition |
Mechanistic Modeling of Chemical Transformations and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For this compound, mechanistic modeling could be applied to:
Understand its synthesis: For example, modeling the condensation reaction to form the imidazole ring could reveal the rate-determining step and the role of catalysts.
Predict its reactivity: By modeling its reaction with a nucleophile or electrophile, one can calculate the activation barriers for different pathways, predicting the most likely product.
Elucidate its role in catalysis: For related imidazole-4,5-dicarbonitrile compounds that act as catalysts in nucleoside synthesis, DFT calculations can model the catalytic cycle, identify key interactions with the substrate, and explain the source of catalytic activity. nih.gov
These studies provide a dynamic picture of the molecule's behavior and are essential for designing new reactions and functional materials.
Derivatization and Advanced Functionalization Strategies
Chemical Transformations of the Nitrile Groups
The two nitrile functionalities at the C4 and C5 positions of the imidazole (B134444) ring are key sites for chemical derivatization. Their conversion into other functional groups can significantly alter the molecule's properties and potential applications.
The nitrile groups of 1-benzyl-1H-imidazole-4,5-dicarbonitrile can be hydrolyzed to the corresponding dicarboxamide or dicarboxylic acid derivatives. This transformation is significant as imidazole-4,5-dicarboxylic acid and its amide derivatives are known to be components of various biologically active compounds. For instance, certain imidazole-4,5-dicarboxamides have been investigated as potential inhibitors of viral proteases and kinases kuleuven.be.
The hydrolysis of imidazole-4,5-dicarbonitrile to imidazole-4,5-dicarboxamide has been previously reported, indicating that a similar conversion should be achievable for the N-1 benzylated analog google.com. The resulting 1-benzyl-1H-imidazole-4,5-dicarboxylic acid is a versatile intermediate that can be readily converted into a variety of disubstituted imidazole-4,5-dicarboxamides through standard amide coupling reactions with a wide range of amines and amino acid esters nih.gov. This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships.
Table 1: Examples of Amide Derivatives from Imidazole-4,5-dicarboxylic Acid Scaffolds
| Starting Material | Amine/Amino Acid Ester | Product |
|---|---|---|
| Imidazole-4,5-dicarboxylic acid | Various primary alkanamines | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides nih.gov |
| Imidazole-4,5-dicarboxylic acid | Anilines and amino acid esters | Dissymmetrically disubstituted imidazole-4,5-dicarboxamides nih.gov |
This table illustrates the types of amide derivatives that can be synthesized from the imidazole-4,5-dicarboxylic acid scaffold, which is obtainable from this compound.
The nitrile groups can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in many pharmaceutical compounds nih.govacs.org. The conversion of the dinitrile to a ditetrazole would significantly increase the nitrogen content of the molecule, potentially enhancing its metabolic stability and altering its binding interactions with biological targets.
The reaction of organic nitriles with sodium azide, often catalyzed by a Lewis acid or promoted by an organocatalyst, is a common method for the synthesis of 5-substituted-1H-tetrazoles organic-chemistry.org. This strategy can be applied to this compound to yield the corresponding bis(1H-tetrazol-5-yl)imidazole derivative. The choice of reaction conditions can influence the regioselectivity of the tetrazole formation.
Functionalization of the Imidazole Ring System
The imidazole core itself provides opportunities for further substitution, allowing for the introduction of additional diversity into the molecular structure.
Direct C-H functionalization of the imidazole ring is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. In 1-substituted imidazoles, the C2 position is the most acidic and is often the primary site for deprotonation and subsequent reaction with electrophiles sci-hub.se. Therefore, for this compound, regioselective functionalization at the C2 position is anticipated.
Methods such as regioselective lithiation of benzyl (B1604629) imidazole using organolithium reagents at low temperatures have been shown to be effective for C2-functionalization figshare.com. The resulting lithiated intermediate can then react with a variety of electrophiles to introduce diverse substituents. Palladium-catalyzed C–H arylation is another important strategy that can be employed to introduce aryl groups at specific positions on the imidazole ring researchgate.net. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents and the reaction conditions.
Following C-H activation at the C2 position, a wide array of substituents can be introduced. For instance, reaction of the C2-lithiated intermediate with aldehydes, ketones, or esters would lead to the corresponding alcohol or ketone derivatives. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be utilized to introduce alkyl, aryl, or heteroaryl groups at the C2 position, provided a suitable C2-halogenated precursor is available or can be synthesized sci-hub.se. The introduction of such diverse substituents can be used to probe the steric and electronic requirements of biological targets and to optimize the pharmacological properties of the parent compound.
Modifications at the N-1 Benzyl Moiety for Property Tuning
The N-1 benzyl group is not merely a passive substituent; its modification offers a strategic approach to fine-tune the properties of the molecule. The introduction of various substituents on the phenyl ring of the benzyl group can influence the compound's lipophilicity, electronic distribution, and potential for specific interactions with biological macromolecules.
For example, the synthesis of N-benzyl imidazole derivatives with different substituents on the benzyl ring has been explored in the context of developing aldosterone synthase inhibitors google.com. This demonstrates that modifications to the benzyl moiety can have a profound impact on the biological activity of the imidazole core. By systematically varying the substituents on the benzyl ring (e.g., alkyl, alkyloxy, halogen, nitro, or cyano groups), it is possible to modulate the compound's inhibitory activity and selectivity google.com. Such modifications can be achieved by starting with appropriately substituted benzyl halides in the initial synthesis of the this compound scaffold.
Strategic Design of Multidentate Ligands and Complex Molecular Scaffolds
The strategic design of multidentate ligands and complex molecular scaffolds from this compound leverages the inherent reactivity of the dinitrile functionality and the structural influence of the benzyl-imidazole core. The ortho-disposition of the nitrile groups is particularly significant as it allows for the construction of macrocyclic and other complex topologies through template-directed reactions.
A key strategy in the design of advanced molecular scaffolds is the cyclotetramerization of the dinitrile compound, often in the presence of a metal template, to yield phthalocyanine analogues. Phthalocyanines are robust macrocyclic compounds with extensive pi-conjugation, making them suitable for applications in photodynamic therapy, catalysis, and as pigments and dyes. The general synthetic approach for phthalocyanines involves the reaction of phthalonitrile derivatives, and this compound can serve as a precursor for novel phthalocyanine-like structures with modified electronic and solubility properties.
The table below summarizes potential derivatization strategies for this compound and the resulting complex molecular scaffolds.
| Starting Material | Derivatization Strategy | Resulting Functional Groups | Potential Molecular Scaffolds |
| This compound | Hydrolysis | Carboxylic Acids | Multidentate carboxylate ligands for MOFs and coordination polymers |
| This compound | Reaction with amines/alcohols | Amidines, Imidates | Chelating ligands with varied donor properties |
| This compound | Cyclotetramerization | Macrocyclic ring system | Phthalocyanine analogues, Porphyrazines |
| This compound | Reduction | Amines | Polydentate amine ligands |
Detailed research findings have demonstrated the successful application of analogous imidazole-dicarboxylate ligands in constructing intricate coordination networks. For example, the solvothermal reaction of 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid with various metal ions has yielded two-dimensional layered structures. Similarly, the use of 2-propyl-1H-imidazole-4,5-dicarboxylic acid has led to the synthesis of both discrete 0D metal complexes and infinite 2D coordination networks, highlighting the influence of reaction conditions on the final architecture. These examples underscore the potential of the 1-benzyl-1H-imidazole-4,5-dicarboxylate scaffold in creating a wide array of functional materials.
Coordination Chemistry and Metallosupramolecular Assemblies
1-Benzyl-1H-imidazole-4,5-dicarbonitrile as a Ligand Precursor in Metal Coordination
This compound serves as a versatile ligand precursor in metal coordination chemistry. The imidazole (B134444) ring possesses two nitrogen atoms that can act as coordination sites for metal ions, making it a suitable candidate for the construction of metal-ligand complexes. The nitrogen atoms of the imidazole ring can chelate with metal cations to form stable metal-ligand complexes. This chelating ability is fundamental in the design of metalloenzymes and catalytic frameworks where precise control over metal coordination is crucial for activity and selectivity. ijermt.org
The presence of the dicarbonitrile functional groups at the 4 and 5 positions of the imidazole ring introduces additional coordination possibilities. The nitrogen atoms of the nitrile groups can also coordinate to metal centers, allowing the ligand to act as a bridging linker between multiple metal ions. This multi-dentate nature is a key feature for the formation of extended one-, two-, or three-dimensional coordination networks. Furthermore, the benzyl (B1604629) group attached to one of the imidazole nitrogens can influence the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes.
While direct studies on the coordination chemistry of this compound are not extensively reported, research on analogous imidazole-based ligands, such as those with dicarboxylate groups, provides valuable insights. For instance, imidazole dicarboxylate ligands have been shown to exhibit diverse coordination modes, leading to the formation of a wide array of coordination polymers with interesting structural features. rsc.org
Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) with Dicyanoimidazole Linkers
The ability of this compound to act as a multidentate linker makes it a promising candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). CPs and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The structure and properties of these materials are highly dependent on the geometry and connectivity of both the metal centers and the organic linkers.
The formation of CPs and MOFs with dicyanoimidazole linkers is typically achieved through solvothermal or hydrothermal synthesis methods. In these methods, the metal salt and the dicyanoimidazole ligand are dissolved in a suitable solvent or mixture of solvents and heated in a sealed container. The elevated temperature and pressure facilitate the coordination-driven self-assembly process, leading to the crystallization of the desired CP or MOF. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final structure and topology of the resulting framework.
The topology of a MOF describes the underlying network structure defined by the connectivity of its nodes (metal clusters) and linkers (organic ligands). The topology is a critical factor that determines the porosity, stability, and potential applications of the material. The structural diversity of MOFs arises from the vast number of possible combinations of metal nodes and organic linkers, as well as the influence of synthetic conditions.
For dicyanoimidazole-based MOFs, the topology can be influenced by several factors, including the coordination geometry of the metal ion, the coordination modes of the dicyanoimidazole ligand, and the presence of any secondary ligands or guest molecules. The flexibility of the benzyl group in this compound can also play a role in directing the final topology of the framework.
In related systems, such as MOFs based on imidazole dicarboxylate ligands with aromatic substituents, a variety of topologies have been observed. For instance, a 3D non-interpenetrated framework with 1D open channels has been reported for a cadmium-based MOF with a 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylate ligand. rsc.org In another example, a 3D framework with a uninodal 4-connected net was observed for a strontium-based MOF with 2-phenyl-1H-imidazole-4,5-dicarboxylic acid. rsc.org These examples highlight the potential for achieving diverse and complex topologies with substituted imidazole-based linkers.
The formation of CPs and MOFs is a self-assembly process governed by the principles of coordination chemistry and supramolecular interactions. The final structure is the result of a delicate balance of various factors, including the strength and directionality of the metal-ligand coordination bonds, steric hindrance, and non-covalent interactions such as hydrogen bonding and π-π stacking.
Furthermore, the aromatic nature of the benzyl group can participate in π-π stacking interactions with other aromatic components in the system, such as other ligands or guest molecules. These non-covalent interactions can play a crucial role in stabilizing the final structure and directing the self-assembly towards a particular architecture. The hydrophobic nature of the benzyl group can also influence the solubility of the ligand and the resulting complexes, which can be a critical parameter in the crystallization process.
Characterization of Metal-Ligand Interactions and Coordination Geometries
The characterization of metal-ligand interactions and coordination geometries in complexes of this compound is essential for understanding their structural and functional properties. Various analytical techniques are employed to probe the nature of the coordination environment around the metal center.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-visible (UV-Vis) spectroscopy are also valuable for characterizing metal-ligand interactions. In FTIR spectroscopy, shifts in the vibrational frequencies of the ligand upon coordination to a metal ion can provide evidence of bond formation. For example, a downward shift in the C=N stretching vibration of the imidazole ring is indicative of its coordination to a metal. nih.gov UV-Vis spectroscopy can provide information about the electronic structure of the metal complexes and can be used to study the d-d transitions of transition metal ions, which are sensitive to the coordination environment.
The following table summarizes typical coordination geometries observed for metal ions commonly used in the synthesis of CPs and MOFs.
| Metal Ion | Typical Coordination Number | Common Geometries |
|---|---|---|
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral (often distorted) |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic |
Spectroscopic and Computational Analysis of Coordination Complexes
A combination of spectroscopic techniques and computational methods provides a comprehensive understanding of the electronic and structural properties of coordination complexes derived from this compound.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The characteristic stretching frequency of the nitrile group (C≡N) in the free ligand would be expected to shift upon coordination to a metal center, providing direct evidence of the involvement of the nitrile nitrogen in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can be used to identify the coordination sites.
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of transition metals with unfilled d-orbitals. The absorption bands in the visible region of the spectrum correspond to electronic transitions between d-orbitals, and their position and intensity are sensitive to the coordination geometry and the nature of the ligands.
Computational Analysis: Density Functional Theory (DFT) has become a powerful tool for investigating the properties of coordination complexes. Computational methods can be used to:
Optimize the geometry of the metal complexes and predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.
Analyze the electronic structure of the complexes, including the nature of the metal-ligand bonding and the distribution of electron density.
Predict spectroscopic properties , such as UV-Vis absorption spectra, which can help in the interpretation of experimental results.
For instance, DFT calculations on metal complexes with benzimidazole-derived ligands have been used to complement experimental findings and provide deeper insights into their electronic structure and reactivity. rsc.org
The following table presents a summary of the analytical techniques and the type of information they provide for the characterization of coordination complexes.
| Technique | Information Provided |
|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry |
| FTIR Spectroscopy | Evidence of metal-ligand bond formation through vibrational frequency shifts |
| UV-Vis Spectroscopy | Electronic structure, d-d transitions, coordination environment |
| NMR Spectroscopy | Structure in solution for diamagnetic complexes, identification of coordination sites |
| Computational Methods (DFT) | Optimized geometry, electronic structure, predicted spectroscopic properties |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation
For instance, the ¹H NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) and imidazole (B134444) protons. The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring and the imidazole nitrogen. The protons of the phenyl ring would exhibit multiplets in the aromatic region of the spectrum. The lone proton on the imidazole ring is also expected to produce a distinct singlet.
In the ¹³C NMR spectrum, distinct resonances for each carbon atom in 1-benzyl-1H-imidazole-4,5-dicarbonitrile are anticipated. The two nitrile carbons (-C≡N) would appear in the characteristic downfield region for cyano groups. The carbons of the imidazole ring will have their chemical shifts determined by their electronic environment, including the deshielding effects of the nitrogen atoms and the electron-withdrawing nitrile groups. The benzyl group will show signals for the methylene carbon and the aromatic carbons of the phenyl ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole-H | Singlet | - |
| Benzyl-CH₂ | Singlet | ~50-55 |
| Benzyl-Ar-H | Multiplet | ~125-140 |
| Imidazole-C | - | ~110-145 |
| Cyano-C | - | ~110-120 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. Other expected absorptions include those for C-H stretching of the aromatic and benzyl groups (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region), and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would also be expected to show a strong band for the symmetric stretching of the nitrile groups. The aromatic ring vibrations of the benzyl substituent would also give rise to characteristic Raman signals.
Interactive Data Table: Expected Key Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C≡N stretch | 2220-2260 (strong, sharp) | Strong |
| Aromatic C-H stretch | 3000-3100 | - |
| Aliphatic C-H stretch | 2850-3000 | - |
| C=C/C=N stretch | 1400-1600 | - |
X-ray Crystallography for Precise Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. The crystal structure of this compound has been determined and its coordinates have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1057688.
This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the benzyl group to the nitrogen at the 1-position of the imidazole ring and the presence of the two nitrile groups at the 4 and 5 positions. The crystallographic data also reveals information about the planarity of the imidazole ring and the orientation of the benzyl substituent relative to the heterocyclic core. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-stacking or hydrogen bonding, can be elucidated from this data.
Interactive Data Table: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
(Note: The specific values for the cell parameters would be available in the full crystallographic report associated with CCDC 1057688.)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A prominent fragment ion would likely be observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds. Other fragmentation pathways could involve the loss of HCN or the entire benzyl group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This technique can confirm the molecular formula of this compound (C₁₂H₈N₄) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Expected Observation |
| MS (EI) | Molecular ion peak (M⁺) |
| MS (EI) | Major fragment at m/z 91 ([C₇H₇]⁺) |
| HRMS | Exact mass measurement confirming C₁₂H₈N₄ |
Future Research Trajectories and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The efficient and environmentally benign synthesis of 1-benzyl-1H-imidazole-4,5-dicarbonitrile is a fundamental prerequisite for its extensive investigation. Current synthetic strategies for imidazole (B134444) derivatives often rely on multi-step procedures that may involve harsh reaction conditions or the use of toxic reagents. Future research should prioritize the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.
One promising avenue is the exploration of one-pot, multi-component reactions. Such reactions, which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. A hypothetical one-pot synthesis could involve the reaction of a benzylamine (B48309) derivative, a source of the dicarbonitrile unit such as diaminomaleonitrile (DAMN), and a suitable cyclizing agent.
Furthermore, the application of catalysis, including biocatalysis and photocatalysis, could lead to more sustainable synthetic routes. Enzymatic approaches, for instance, could offer high selectivity and operate under mild conditions, minimizing the environmental impact. Similarly, visible-light photocatalysis represents a powerful tool for the formation of C-N and C-C bonds, which are central to the imidazole core.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials and catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes for the specific transformation. |
| Photocatalysis | Use of visible light as a renewable energy source, novel reactivity. | Development of efficient photocatalytic systems for imidazole synthesis. |
Expanded Scope of Derivatization and Functionalization for Diversified Applications
The dicarbonitrile and benzyl (B1604629) moieties of this compound serve as versatile handles for a wide range of chemical transformations. Systematic exploration of its derivatization potential is crucial for tuning its physicochemical properties and unlocking new applications.
The nitrile groups can be subjected to a variety of chemical modifications. For instance, they can be hydrolyzed to carboxylic acids, reduced to amines, or converted into tetrazoles. Each of these transformations would yield a new class of compounds with distinct properties. The resulting dicarboxylic acid could act as a ligand for the synthesis of metal-organic frameworks (MOFs), while the diamine derivative could serve as a monomer for the preparation of novel polymers.
The benzyl group also offers opportunities for functionalization. The phenyl ring can be substituted with various functional groups, such as halogens, nitro groups, or alkyl chains, to modulate the electronic properties and steric hindrance of the molecule. These modifications can have a profound impact on the compound's biological activity or its performance in materials science applications.
| Functional Group | Potential Derivatives | Potential Applications |
| Nitrile Groups | Dicarboxylic acids, Diamines, Tetrazoles | Ligands for MOFs, Polymer monomers, Medicinal chemistry scaffolds |
| Benzyl Group | Substituted phenyl rings (e.g., with halogens, nitro groups) | Modulation of electronic properties, steric effects, and biological activity |
Advanced Computational Modeling for Predictive Design and Property Optimization
In silico methods, particularly computational modeling, can play a pivotal role in accelerating the research and development of this compound and its derivatives. researchgate.netcosmosscholars.com Density functional theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This fundamental understanding can guide the rational design of new synthetic pathways and the prediction of the outcomes of chemical reactions.
Molecular docking studies can be utilized to predict the binding affinity of this compound derivatives with various biological targets, thereby identifying potential therapeutic applications. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, enabling the predictive design of more potent and selective molecules.
In the realm of materials science, computational simulations can be used to predict the self-assembly behavior of these molecules and the properties of the resulting materials. This can aid in the design of novel functional materials with tailored optical, electronic, or mechanical properties.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction. | Rational design of synthetic routes and new derivatives. |
| Molecular Docking | Prediction of binding to biological targets. | Identification of potential therapeutic applications. |
| QSAR Modeling | Correlation of structure with biological activity. | Predictive design of potent and selective compounds. |
| Molecular Dynamics (MD) Simulations | Prediction of self-assembly and material properties. | Design of novel functional materials. |
Exploration of Emerging Applications in Functional Materials and Supramolecular Chemistry
The unique combination of an aromatic imidazole core, a flexible benzyl group, and rigid nitrile functionalities makes this compound an attractive building block for the construction of functional materials and supramolecular assemblies.
The planar and electron-rich nature of the imidazole ring, coupled with the potential for hydrogen bonding and π-π stacking interactions, suggests that this compound could be a valuable component in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The nitrile groups can also participate in coordination chemistry, making the molecule a potential ligand for the synthesis of coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.
In the field of supramolecular chemistry, the directional nature of the interactions involving the imidazole and nitrile groups could be exploited to construct well-defined supramolecular architectures, such as gels, liquid crystals, and molecular cages. These materials could find applications in areas such as drug delivery, sensing, and catalysis.
| Application Area | Key Molecular Features | Potential Materials |
| Organic Electronics | Planar imidazole core, π-π stacking potential. | OLEDs, OFETs. |
| Coordination Chemistry | Nitrile groups as coordinating sites. | Coordination polymers, Metal-Organic Frameworks (MOFs). |
| Supramolecular Chemistry | Directional hydrogen bonding and π-π interactions. | Gels, Liquid crystals, Molecular cages. |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-benzyl-1H-imidazole-4,5-dicarbonitrile?
Methodological Answer:
The synthesis of substituted imidazole-4,5-dicarbonitriles typically involves cyclocondensation reactions. For analogs like 2-butyl-1H-imidazole-4,5-dicarbonitrile, a common route starts with imidazole precursors (e.g., 2-methyl-1H-imidazole-4,5-dione) treated with thionyl chloride to form reactive intermediates, followed by cyanation using malononitrile or similar reagents . Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalysts : Piperidine or triethylamine may accelerate cyanation steps by deprotonating intermediates .
For the benzyl-substituted variant, introducing the benzyl group via alkylation (e.g., benzyl bromide) before or after cyanation is critical.
Basic: How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related compounds like the cocrystal of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile), SHELX programs (e.g., SHELXL) are used for refinement, with parameters such as:
- Space group : Monoclinic C2/c (No. 15) for analogous imidazole derivatives.
- Bond lengths/angles : Cyano groups exhibit characteristic C≡N bond lengths of ~1.15 Å, while imidazole ring geometry (e.g., N–C–N angles ~108°) confirms aromaticity .
- Hydrogen bonding : Interactions between nitrile groups and co-crystallized solvents (e.g., methanol) stabilize the lattice .
Advanced: How can computational docking predict the biological activity of this compound derivatives?
Methodological Answer:
Molecular docking studies on imidazole dicarbonitrile analogs (e.g., adenosine A2B receptor ligands) reveal that substituents at the 1- and 4-positions critically influence binding:
- Hydrophobic pockets : Bulky groups like cyclopropylmethoxy at the para-position enhance affinity by occupying sub-pockets near residues Leu863 and Thr893 .
- Hydrogen-bond networks : The 4,5-dicarbonitrile motif mimics H-bond donor/acceptor pairs, interacting with Phe173 and Asn273 in receptor models .
Tools like AutoDock Vina or Schrödinger Suite can optimize R-group substitutions to balance steric effects and electronic complementarity.
Advanced: What strategies improve the thermal stability of this compound for energetic material applications?
Methodological Answer:
High nitrogen content and π-conjugation in imidazole dicarbonitriles make them candidates for energetic materials. Strategies include:
- Cocrystallization : Combining with methanol or hydrazine derivatives enhances stability via hydrogen-bond networks. For example, a cocrystal with methanol (2:3 ratio) showed a monoclinic lattice with thermal stability up to 250°C .
- Functional group modification : Introducing electron-withdrawing groups (e.g., nitro) at the benzyl position increases density and detonation velocity .
Advanced: How do spectroscopic techniques resolve contradictions in reaction pathway analysis?
Methodological Answer:
Discrepancies in proposed mechanisms (e.g., competing cyclization pathways) can be resolved using:
- NMR kinetics : Monitoring time-dependent shifts of imidazole protons identifies intermediates .
- IR spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=N (~1650 cm⁻¹) differentiate between cyano and imine intermediates .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions and fragmentation patterns, ruling out side products .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While specific data for this compound is limited, analogous imidazole-4,5-dicarbonitriles require:
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
- Storage : Anhydrous conditions (desiccators) prevent hydrolysis of cyano groups .
Advanced: How can substituent effects on the imidazole ring modulate antimicrobial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies on imidazole dicarbonitriles suggest:
- Electron-withdrawing groups (EWGs) : Enhance activity against Gram-positive bacteria (e.g., S. aureus) by increasing membrane penetration .
- Hydrophobic substituents : Benzyl or p-tolyl groups at the 1-position improve biofilm inhibition via hydrophobic interactions .
- In vitro assays : MIC (Minimum Inhibitory Concentration) testing in Mueller-Hinton broth at 37°C quantifies potency .
Advanced: What crystallographic challenges arise during polymorphism studies of imidazole dicarbonitriles?
Methodological Answer:
Polymorph screening for 1-benzyl derivatives may encounter:
- Twinned crystals : SHELXD or twin refinement in Olex2 resolves overlapping diffraction patterns .
- Disorder in benzyl groups : Restraints on thermal parameters (ADPs) during refinement improve model accuracy .
- Solvent inclusion : Variable temperature SCXRD (e.g., 170 K vs. 298 K) identifies lattice solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
